molecular formula C7H10O3S2 B14490945 Ethyl 5-oxo-1,3-dithiane-4-carboxylate CAS No. 63462-49-7

Ethyl 5-oxo-1,3-dithiane-4-carboxylate

Cat. No.: B14490945
CAS No.: 63462-49-7
M. Wt: 206.3 g/mol
InChI Key: TUNWMSKNTPEGBF-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,3-dithiane-4-carboxylate is an organic compound with the molecular formula C7H10O3S2. It is a member of the dithiane family, characterized by a six-membered ring containing two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-1,3-dithiane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with carbon disulfide in the presence of a base, followed by cyclization to form the dithiane ring. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1,3-dithiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-oxo-1,3-dithiane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1,3-dithiane-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The carbonyl group and the dithiane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-1,3-dithiane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 5-oxo-1,3-dithiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S2/c1-2-10-7(9)6-5(8)3-11-4-12-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWMSKNTPEGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CSCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301464
Record name ethyl 5-oxo-1,3-dithiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63462-49-7
Record name NSC143598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-oxo-1,3-dithiane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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